N-(1-benzothiophen-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-(1-benzothiophen-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide: is a complex organic compound that features a benzothiophene moiety and a benzodioxine ring
Mechanism of Action
Target of Action
The primary target of N-(1-benzothiophen-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as Edonerpic, is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .
Mode of Action
Edonerpic exhibits neuroprotective properties. It has been demonstrated that this compound prevents neurodegeneration induced by the Amyloid-beta protein . The accumulation of Amyloid-beta protein is considered central to the pathogenesis of Alzheimer’s disease .
Biochemical Pathways
It is known that the compound has a significant impact on the neurodegenerative processes associated with the accumulation of amyloid-beta protein .
Result of Action
The neuroprotective properties of Edonerpic result in the prevention of neurodegeneration induced by the Amyloid-beta protein . This leads to a potential therapeutic effect in the treatment of Alzheimer’s disease .
Preparation Methods
The synthesis of N-(1-benzothiophen-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiophene core, which can be achieved through the cyclization of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine and dimethyl sulfoxide at elevated temperatures . The benzodioxine ring can be synthesized through a series of cyclization reactions involving appropriate dihydroxybenzene derivatives. The final step involves the coupling of the benzothiophene and benzodioxine intermediates under amide bond-forming conditions .
Chemical Reactions Analysis
N-(1-benzothiophen-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced benzothiophene derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring, often using reagents like halogens or nitrating agents.
Scientific Research Applications
N-(1-benzothiophen-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which could be useful in cancer treatment.
Neuropharmacology: Derivatives of this compound have been investigated for their neuroprotective properties and potential use in treating neurodegenerative diseases.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors.
Comparison with Similar Compounds
N-(1-benzothiophen-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be compared with other benzothiophene derivatives such as:
N-(1-benzothiophen-5-yl)-2-methylsulfonylbenzamide: This compound also features a benzothiophene core but differs in its functional groups, leading to different biological activities.
N-(1-benzothiophen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its potential in enhancing monoclonal antibody production.
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S/c19-17(15-10-20-13-3-1-2-4-14(13)21-15)18-12-5-6-16-11(9-12)7-8-22-16/h1-9,15H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTCWUHJEXAFDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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